molecular formula C9H11NO B14842471 4,5,6-Trimethylpyridine-2-carbaldehyde

4,5,6-Trimethylpyridine-2-carbaldehyde

Cat. No.: B14842471
M. Wt: 149.19 g/mol
InChI Key: WCRFDOJQFIEYGY-UHFFFAOYSA-N
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Description

4,5,6-Trimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C9H11NO and a molar mass of 149.19 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 4, 5, and 6, and an aldehyde group at position 2. This compound is used primarily in research and development settings, particularly in organic synthesis and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5,6-trimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 4,5,6-Trimethylpyridine-2-carboxylic acid.

    Reduction: 4,5,6-Trimethylpyridine-2-methanol.

    Substitution: 4,5,6-Tribromopyridine-2-carbaldehyde (in the case of bromination).

Mechanism of Action

The mechanism of action of 4,5,6-Trimethylpyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can readily participate in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4,5,6-trimethylpyridine-2-carbaldehyde

InChI

InChI=1S/C9H11NO/c1-6-4-9(5-11)10-8(3)7(6)2/h4-5H,1-3H3

InChI Key

WCRFDOJQFIEYGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C)C)C=O

Origin of Product

United States

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